

Application Note: ^1H and ^{13}C NMR Spectral Assignment of Ethyl 3-nitrocinnamate

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Compound of Interest

Compound Name: Ethyl 3-nitrocinnamate

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Abstract

This application note provides a detailed protocol for the acquisition and interpretation of ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for **ethyl 3-nitrocinnamate**. The presented data, including chemical shifts, coupling constants, and signal multiplicities, are pivotal for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in organic synthesis. This document outlines the necessary experimental procedures and presents the spectral data in a clear, tabulated format, accompanied by visual diagrams to aid in the spectral assignment.

Introduction

Ethyl 3-nitrocinnamate is a derivative of cinnamic acid, characterized by the presence of a nitro group at the meta-position of the phenyl ring. This electron-withdrawing group significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. Accurate assignment of the ^1H and ^{13}C NMR signals is fundamental for researchers working with this and related compounds, ensuring correct structural verification and purity analysis. This note serves as a practical guide for obtaining and interpreting high-quality NMR data for **ethyl 3-nitrocinnamate**.

Predicted Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **ethyl 3-nitrocinnamate**. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: ^1H NMR Spectral Data (Predicted)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (Ethyl)	~1.35	Triplet (t)	~7.1	3H
-CH ₂ - (Ethyl)	~4.30	Quartet (q)	~7.1	2H
Vinylic Proton (H α)	~6.60	Doublet (d)	~16.0	1H
Vinylic Proton (H β)	~7.75	Doublet (d)	~16.0	1H
Aromatic Proton (H-5)	~7.65	Triplet (t)	~8.0	1H
Aromatic Proton (H-6)	~7.90	Doublet (d)	~8.0	1H
Aromatic Proton (H-4)	~8.25	Doublet (d)	~8.0	1H
Aromatic Proton (H-2)	~8.40	Singlet (s)	N/A	1H

Table 2: ^{13}C NMR Spectral Data (Predicted)

Signal Assignment	Chemical Shift (δ , ppm)
-CH ₃ (Ethyl)	~14.2
-CH ₂ - (Ethyl)	~61.0
Vinylic Carbon (C α)	~121.0
Aromatic Carbon (C-5)	~124.5
Aromatic Carbon (C-6)	~125.0
Aromatic Carbon (C-2)	~130.0
Aromatic Carbon (C-4)	~135.0
Aromatic Carbon (C-1)	~136.0
Vinylic Carbon (C β)	~142.0
Aromatic Carbon (C-3)	~148.5
Carbonyl Carbon (C=O)	~165.5

Experimental Protocols

Synthesis of Ethyl 3-nitrocinnamate (General Procedure)

A mixture of 3-nitrobenzaldehyde, ethyl acetate, and a base such as sodium ethoxide is subjected to a condensation reaction, like the Claisen-Schmidt condensation. The reaction mixture is typically stirred at room temperature or gently heated to achieve completion. Following the reaction, the mixture is worked up by acidification and extraction with an organic solvent. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield **ethyl 3-nitrocinnamate** as a solid.

NMR Sample Preparation

To ensure high-quality NMR spectra, proper sample preparation is crucial.[1]

- Solvent Selection: Use a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.[2]

- Concentration: For ^1H NMR, dissolve 5-25 mg of **ethyl 3-nitrocinnamate** in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ^{13}C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.[3]
- Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

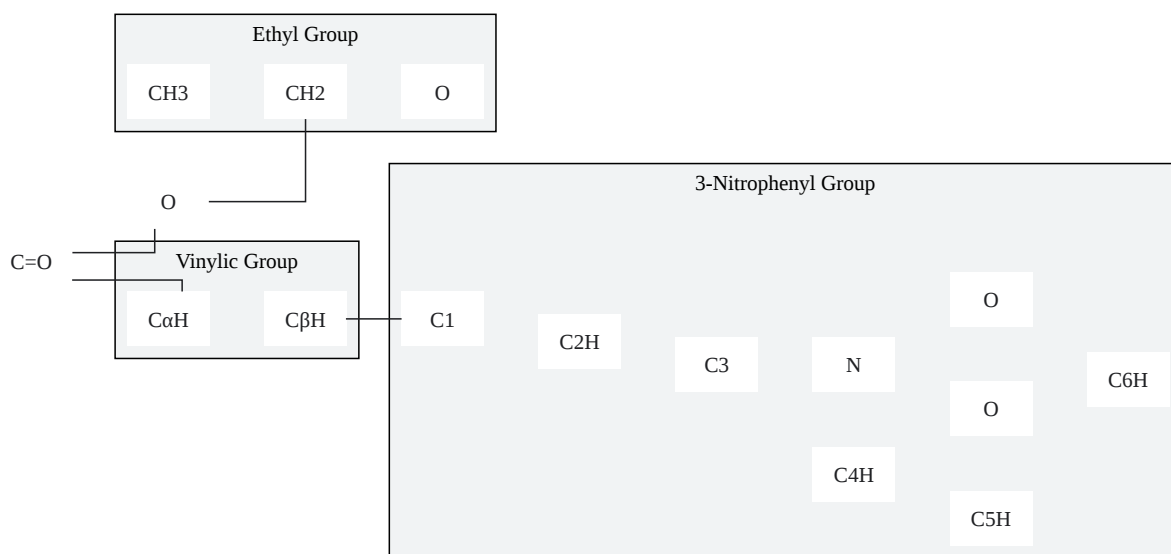
NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra. Specific parameters may need to be optimized based on the spectrometer used.

- Spectrometer: Data can be acquired on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-2 seconds between pulses.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled pulse sequence.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

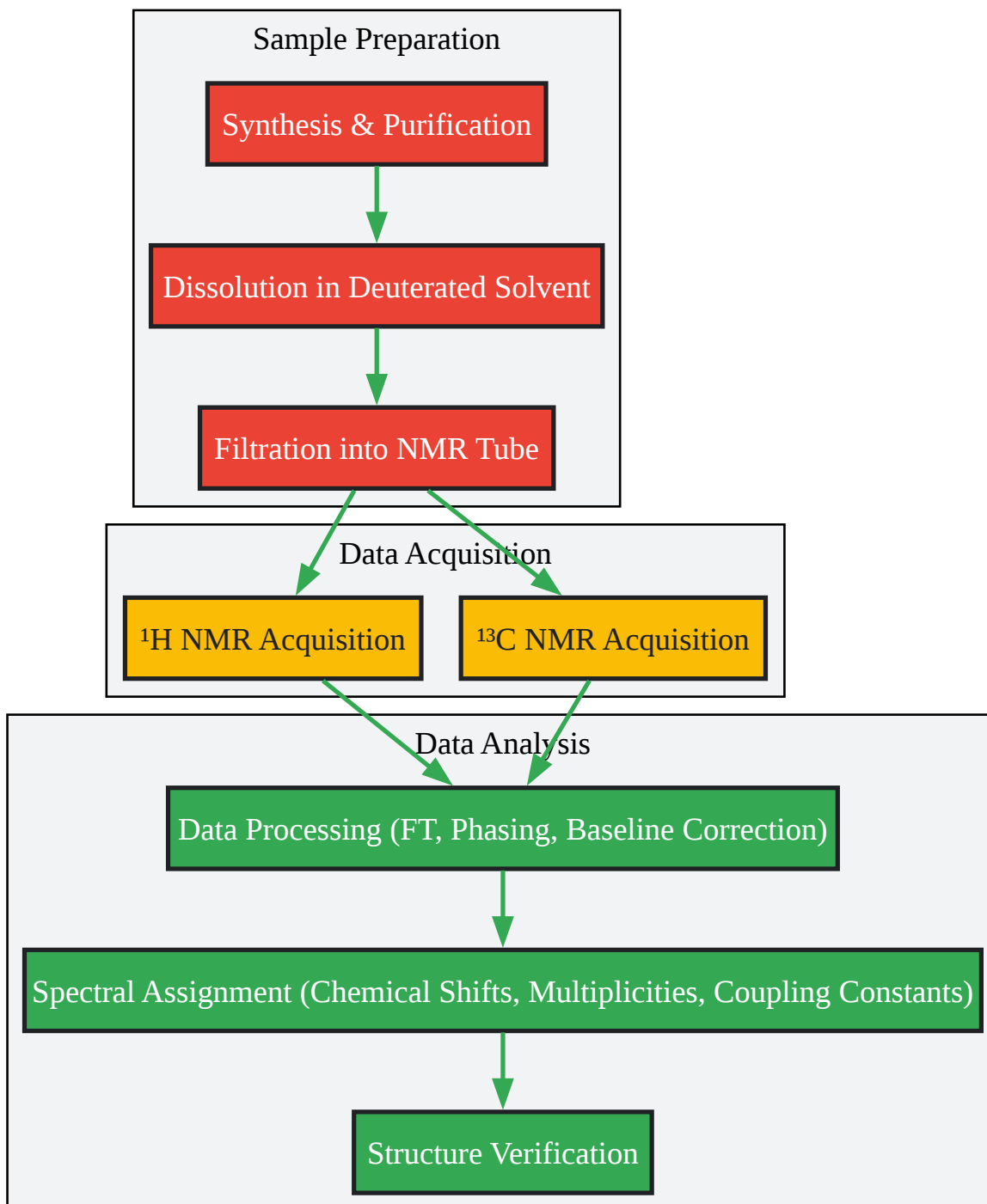
- Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

Visualizations



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Caption: Molecular structure of **Ethyl 3-nitrocinnamate** with key groups highlighted.



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Caption: Workflow for NMR spectral analysis of **Ethyl 3-nitrocinnamate**.

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